molecular formula C7H8N2O2 B2874270 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde CAS No. 1492748-82-9

3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B2874270
CAS No.: 1492748-82-9
M. Wt: 152.153
InChI Key: ADAPZGOOGYHPRI-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde is a versatile small molecule scaffold with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . This compound is characterized by its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring, making it a valuable building block in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a nitrile oxide intermediate, followed by oxidation to form the desired oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, where the precursors are reacted in large-scale reactors under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison: 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other oxadiazoles. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological activities .

Properties

IUPAC Name

3-cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-4-6-8-7(9-11-6)5-2-1-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAPZGOOGYHPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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